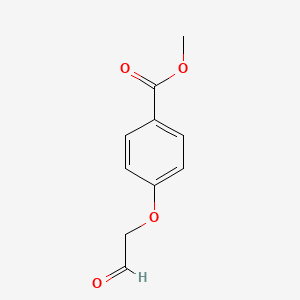

Methyl 4-formylmethyloxybenzoate

Description

Historical Context and Evolution of Research in Formylbenzoate Ester Chemistry

The study of benzoate (B1203000) esters, a class of compounds known for their applications in flavorings, perfumes, and as precursors in chemical synthesis, has a long history in organic chemistry. uwlax.edu The introduction of a formyl (aldehyde) group onto the benzoate structure, creating formylbenzoate esters like methyl 4-formylbenzoate (B8722198), represented a significant advancement. This modification introduced a second reactive site, dramatically expanding the synthetic possibilities.

Early research primarily focused on fundamental synthesis and reactivity. A common preparatory route involves the esterification of p-formylbenzoic acid. guidechem.com Over time, synthetic methods have evolved from straightforward esterification to more sophisticated catalytic processes. One of the key industrial manufacturing methods involves the successive oxidations and esterifications of p-xylene (B151628), where methyl 4-formylbenzoate is an intermediate in the production of dimethyl terephthalate (B1205515). nih.gov The evolution of analytical techniques has also played a crucial role, allowing for more precise characterization and purity assessment, which is vital for its use in complex, multi-step syntheses.

Significance in Modern Organic Synthesis and Chemical Biology

Methyl 4-formylbenzoate is a highly valuable reagent in modern organic synthesis due to its dual functionality. The aldehyde group can participate in a wide array of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, while the methyl ester can be hydrolyzed, reduced, or converted into other functional groups.

Key applications in organic synthesis include:

Precursor for Complex Molecules: It is a key starting material for synthesizing pharmaceuticals and agrochemicals.

Fluorescent Agents: It is used in the synthesis of fluorescent whitening agents and monomers for specialty polymers. guidechem.com

Multi-component Reactions: Its structure is well-suited for use in one-pot, multi-component reactions, which are efficient methods for building molecular complexity.

In the realm of chemical biology, formylbenzoate esters are investigated as components of larger molecules designed to interact with biological systems. medchemexpress.com While not typically a final bioactive product itself, its derivatives are explored for various therapeutic applications. The ester group's stability can be a critical factor, as esters are often associated with hydrolytic lability and can be cleaved by enzymes like carboxylesterases in biological systems. nih.govresearchgate.net This property is sometimes intentionally designed into prodrugs to release an active compound within the body. nih.gov

Current Research Trends and Unexplored Avenues

Contemporary research on methyl 4-formylbenzoate and related esters is focused on developing more efficient and sustainable synthetic methods and expanding their applications.

Current trends include:

Catalysis: There is a strong emphasis on developing novel catalytic systems for the synthesis and transformation of formylbenzoate esters. This includes palladium-catalyzed reactions that allow for selective bond cleavage and formation. researchgate.net

Green Chemistry: Efforts are being made to develop more environmentally friendly synthetic routes, such as using solid acid catalysts or microwave-assisted synthesis to reduce reaction times and energy consumption. uwlax.edu

Flow Chemistry: The use of continuous flow reactors for the synthesis of methyl 4-formylbenzoate and its derivatives is being explored to improve safety, scalability, and product consistency.

Unexplored avenues offer exciting future research directions:

Novel Polymer Chemistry: While used in some specialty polymers, the full potential of incorporating this bifunctional monomer into novel polymer architectures with unique optical or material properties remains largely untapped.

Advanced Materials: Its rigid structure and reactive handles could be exploited in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for applications in gas storage, separation, or catalysis.

Chemical Biology Probes: The development of more sophisticated molecular probes based on the formylbenzoate scaffold for studying biological processes is an area with significant potential.

The continued exploration of the rich chemistry of methyl 4-formylbenzoate promises to yield new synthetic methodologies and advanced materials with diverse applications.

Structure

3D Structure

Properties

CAS No. |

124064-21-7 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 4-(2-oxoethoxy)benzoate |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-6H,7H2,1H3 |

InChI Key |

UGTJBWORQZARFE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Formylmethyloxybenzoate Analogs

Esterification Approaches to Formylbenzoate Scaffolds

The creation of the ester group in formylbenzoate scaffolds can be achieved through several catalytic methods, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability.

Catalytic Esterification Techniques

Catalytic esterification represents a cornerstone in the synthesis of formylbenzoate esters. Traditional methods such as the Fischer-Speier and Steglich esterifications are widely employed.

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comchemsynthesis.com The reaction is reversible and often requires an excess of the alcohol or the removal of water to drive the equilibrium towards the ester product. chemsynthesis.comnih.gov

The Steglich esterification offers a milder alternative, which is particularly beneficial for substrates that are sensitive to strong acids. cymitquimica.com This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. cymitquimica.com The addition of DMAP significantly accelerates the reaction, allowing for the efficient formation of esters, even with sterically hindered alcohols, and suppresses the formation of N-acylurea byproducts. merckmillipore.com

| Esterification Method | Catalyst/Reagent | Typical Alcohol | Yield (%) | Reference |

| Fischer-Speier | Sulfuric Acid | Methanol (B129727) | Varies | google.comchemsynthesis.com |

| Steglich | DCC, DMAP | Various | High | researchgate.netmerckmillipore.com |

| Steglich (Adamantyl ester) | DCC, DMAP | Adamantanol | 40 | chemicalbook.com |

Transesterification for Alkyl Chain Variation

Transesterification is a powerful method for diversifying the alkyl group of an existing ester, such as methyl 4-formylbenzoate (B8722198), by reacting it with a different alcohol in the presence of a catalyst. This process is particularly useful for synthesizing a library of analogs with varying alkyl chains, which can be crucial for tuning the compound's physical and biological properties. The reaction can be catalyzed by acids, bases, or various organometallic and enzymatic catalysts. nih.govresearchgate.net

| Catalyst Type | Example Catalyst | Alcohol Reactant | Key Features | Reference |

| Homogeneous Base | Sodium Hydroxide (B78521) (NaOH) | Ethanol (B145695) | High reaction rate, mild conditions. | researchgate.net |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Methanol | Tolerant to free fatty acids in feedstock. | nih.gov |

| Heterogeneous Catalyst | Sulfated Zirconia | Various | Catalyst can be recovered and reused. | sciencemadness.org |

| Enzyme | Lipase | Various | High selectivity, mild conditions. | researchgate.net |

Green Chemistry Principles in Ester Formation

The application of green chemistry principles to esterification processes aims to reduce environmental impact by using less hazardous reagents, employing reusable catalysts, and minimizing waste. A notable example is the use of solid acid catalysts, such as the cation-exchange resin Dowex H+. wikipedia.org This reusable catalyst can effectively promote the esterification of carboxylic acids with alcohols under relatively mild conditions, often with high yields. wikipedia.org The straightforward procedure and the reusability of the catalyst make this an environmentally friendly alternative to traditional methods that use strong, corrosive mineral acids. wikipedia.org For instance, the esterification of benzoic acid with methanol using Dowex H+ has been reported to give high yields. wikipedia.org

Strategic Introduction and Manipulation of Aldehyde Functionalities

The aldehyde group is a key functional handle that allows for a wide range of subsequent chemical transformations. Its introduction onto the benzoate (B1203000) scaffold can be achieved either by the oxidation of a precursor or by direct formylation of the aromatic ring.

Oxidation of Hydroxymethyl Precursors

A common and effective strategy for introducing the formyl group is through the oxidation of a hydroxymethyl group. For the synthesis of methyl 4-formylbenzoate, the precursor is methyl 4-(hydroxymethyl)benzoate. nih.govsigmaaldrich.com This oxidation needs to be selective to avoid over-oxidation to the corresponding carboxylic acid. A variety of oxidizing agents and methods can be employed for this transformation.

One approach involves the electrochemical oxidation of 4-(hydroxymethyl)benzoic acid, which yields both 4-carboxybenzaldehyde and terephthalic acid. researchgate.net This indicates that selective oxidation to the aldehyde is feasible under controlled electrochemical conditions. Another method involves the catalytic oxidation of p-xylene (B151628) to 4-(hydroxymethyl)benzoic acid, which can then be further oxidized. google.com Supported metal nanoparticle catalysts, such as gold-copper on titania, have shown high efficiency and selectivity in the oxidation of hydroxymethyl groups under mild conditions. rsc.org

Direct Formylation of Aromatic Systems

Direct formylation involves the introduction of a formyl group (–CHO) directly onto the aromatic ring. Classic named reactions for this purpose include the Vilsmeier-Haack and Gattermann-Koch reactions.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.dechemistrysteps.com This method is generally effective for electron-rich aromatic compounds. thieme-connect.deorganic-chemistry.org However, the ester group in methyl benzoate is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction challenging for this substrate. chemistrysteps.com

The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst. wikipedia.orgpurechemistry.org This reaction is typically suitable for alkylbenzenes but not for phenols and their ethers. wikipedia.org Similar to the Vilsmeier-Haack reaction, the deactivating nature of the methoxycarbonyl group on methyl benzoate makes it a poor substrate for the standard Gattermann-Koch formylation. thermofisher.com

While direct formylation of methyl benzoate to produce methyl 4-formylbenzoate is not a commonly reported high-yielding method due to the deactivating effect of the ester group, modifications of these classic reactions or the development of novel catalytic systems could potentially overcome this limitation.

Selective Functionalization Techniques

In molecules with multiple reactive sites, such as methyl 4-formylbenzoate analogs, chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. The aldehyde and ester groups on the benzoate ring present a classic challenge, requiring carefully chosen reagents and conditions to achieve selective transformations.

Chemoselective Reduction:

The selective reduction of the aldehyde in the presence of the methyl ester is a common and crucial transformation. Sodium borohydride (B1222165) (NaBH₄) is a well-established reagent for this purpose, effectively reducing the aldehyde to a primary alcohol while leaving the less reactive ester group intact. researchgate.net Conversely, achieving the selective reduction of the ester to an aldehyde is more challenging but can be accomplished using specialized reagents in a flow chemistry environment. researchgate.net The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is a classic batch method for this transformation, though it requires precise stoichiometric control to avoid over-reduction to the alcohol.

A more advanced strategy involves a sequence of formylation and subsequent reduction. For instance, secondary benzylic alcohols can be selectively deoxygenated through formylation to the corresponding formate (B1220265) ester, followed by a B(C₆F₅)₃-catalyzed reduction. d-nb.info This method highlights how a functional group can be used as both an activator and a protecting group to direct reactivity. d-nb.info

Control via Reaction Parameters:

Chemoselectivity can be finely tuned by modulating various reaction parameters. nih.gov The choice of catalyst, solvent, and temperature can invert the expected reactivity of functional groups. For example, certain catalytic systems can activate a typically less reactive C-H bond for functionalization while leaving more traditionally reactive groups untouched. youtube.com Solvent choice can also dictate the reaction pathway; in one reported synthesis, switching the solvent from ethanol to another medium redirected the reaction of gem-diactivated alkene with 2-isocyanoethylindoles to produce different heterocyclic products. nih.gov These principles are directly applicable to the selective modification of formylbenzoate analogs, enabling chemists to target specific positions on the aromatic ring or either of the two oxygen-containing functional groups with high precision.

| Target Transformation | Reagent/System | Selective For | Ref. |

| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Aldehyde over Ester | researchgate.net |

| Ester Reduction | Diisobutylaluminum Hydride (DIBAL-H) (low temp) | Ester to Aldehyde | researchgate.net |

| Alcohol Deoxygenation | 1. Formylation, 2. B(C₆F₅)₃ / Et₃SiH | Secondary Benzylic Alcohol | d-nb.info |

Convergent and Divergent Synthetic Pathways

To efficiently generate libraries of analogs for applications like drug discovery, chemists employ strategic pathway designs. Convergent and divergent syntheses are two powerful approaches that maximize efficiency and structural diversity.

A divergent synthesis , conversely, starts from a common intermediate that is systematically elaborated into a library of structurally diverse compounds. beilstein-journals.org This strategy is ideal for exploring the structure-activity relationship of a new molecular scaffold. For example, a divergent route to 1,3,5-trisubstituted benzenes was developed starting from 2,3,5-triiodobenzoic acid. rsc.org This starting material was converted into various aryne precursors, which could then react with a range of nucleophiles to produce a diverse library of benzene (B151609) derivatives. rsc.org Similarly, a catalyst-free dearomative rearrangement has been used for the divergent synthesis of complex benzazepines and bridged polycycloalkanones from a common o-nitrophenyl alkyne precursor. nih.gov

For methyl 4-formylbenzoate analogs, a divergent approach could start with the parent molecule. The aldehyde could be converted to various functional groups (e.g., oximes, imines, or subjected to Wittig-type reactions), while the ester could be hydrolyzed and coupled with different alcohols or amines. This parallel synthesis approach rapidly generates a wide array of derivatives from a single, readily available starting point.

Synthesis of Chiral Formylbenzoate Derivatives

The introduction of chirality is critical in pharmaceutical chemistry, as different enantiomers of a drug can have vastly different biological activities. For formylbenzoate analogs, chirality can be introduced either by asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis:

The most efficient method for generating chiral molecules is through asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. A primary route to chiral derivatives from methyl 4-formylbenzoate is the asymmetric reduction of the formyl group to a chiral secondary alcohol. This can be achieved through:

Biocatalysis: Microbial whole cells or purified enzymes (reductases) can reduce aryl ketones and aldehydes with extremely high enantioselectivity (often >99% enantiomeric excess, ee). magtech.com.cn This method is attractive due to its mild reaction conditions and environmental compatibility. magtech.com.cn

Organocatalysis: Chiral organocatalysts can be used to generate chiral ortho-quinone methide intermediates from o-hydroxybenzyl alcohols (which can be derived from formylbenzoates), leading to various chiral oxygen-containing heterocycles. sioc-journal.cnrawdatalibrary.net

Transition Metal Catalysis: Chiral transition metal complexes are widely used for the asymmetric hydrogenation or transfer hydrogenation of aldehydes, providing access to chiral alcohols with high enantiopurity.

Chiral Resolution:

If an asymmetric synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org Common methods include:

Diastereomeric Salt Formation: The racemic mixture (e.g., a carboxylic acid derived from the hydrolysis of the methyl ester) is reacted with a single enantiomer of a chiral resolving agent (like a chiral amine) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by crystallization. pharmtech.com

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to elute at different times, thus achieving separation. nih.gov This technique has been successfully applied to resolve a wide variety of chiral compounds, including xanthonic derivatives. nih.gov

| Method | Approach | Key Features | Ref. |

| Asymmetric Synthesis | Biocatalytic Reduction | High enantioselectivity, mild conditions, green chemistry. | magtech.com.cn |

| Asymmetric Synthesis | Catalytic reactions of o-hydroxybenzyl alcohols | In-situ generation of reactive intermediates for cycloadditions. | sioc-journal.cnrawdatalibrary.net |

| Chiral Resolution | Diastereomeric Crystallization | Forms separable diastereomeric salts with a resolving agent. | wikipedia.org |

| Chiral Resolution | Chiral HPLC | Differential interaction with a chiral stationary phase. | nih.govnih.gov |

Flow Chemistry and Automated Synthesis Applications

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. beilstein-journals.orgacs.org

Flow Chemistry:

In flow chemistry, reagents are pumped through a reactor where they mix and react. researchgate.net This technique offers significant advantages over traditional batch processing, including:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for highly exothermic reactions or for improving selectivity. beilstein-journals.orgnih.gov

Enhanced Safety: Small reaction volumes and the ability to handle hazardous intermediates in situ reduce the risks associated with unstable or toxic compounds. acs.org

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

For formylbenzoate analogs, flow chemistry can be applied to perform selective reductions, multi-step sequences, and high-pressure/high-temperature reactions with greater control and safety. researchgate.netacs.org For example, the selective reduction of an ester to an aldehyde, a reaction that is often difficult to control in batch, can be achieved with high yield and selectivity in a continuous flow setup. researchgate.net

Automated Synthesis:

Automated synthesis platforms integrate robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. dntb.gov.uaresearchgate.net These systems can run numerous experiments in parallel, allowing for rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature). By combining automated platforms with flow reactors, researchers can create powerful systems for the discovery and production of new molecules. dntb.gov.ua Such a platform could be programmed to execute a divergent synthesis of methyl 4-formylbenzoate analogs, automatically preparing and purifying a library of compounds for biological screening.

| Synthesis Step | Batch Method | Flow Chemistry Advantage | Ref. |

| Aldol (B89426) Condensation | Exothermic, requires strict temperature control. | Superior temperature regulation leads to higher selectivity. | beilstein-journals.orgnih.gov |

| Ester Hydrolysis | Long reaction times (e.g., 1.5 hours). | Faster reaction due to superheating (e.g., 14 mins). | acs.org |

| Pyrazole Synthesis | Lower yield (70%) under microwave conditions. | Higher yield (89%) and continuous production. | acs.org |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Formylmethyloxybenzoate Systems

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in methyl 4-formylmethyloxybenzoate is a key site for a variety of chemical transformations, including reduction, oxidation, nucleophilic addition, and condensation reactions.

Reduction Chemistry to Alcohols and Other Functionalities

The aldehyde group can be readily reduced to a primary alcohol. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and ethanol (B145695). This reaction is typically carried out under reflux conditions and results in good yields of the corresponding alcohol. researchgate.net For instance, aromatic esters have been successfully reduced to their corresponding alcohols using a sodium borohydride-methanol system, with reactions completing within a few hours at reflux in THF to provide the alcohol products in high yields (88-97%). researchgate.net

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Aromatic Ester | Sodium Borohydride | Methanol (B129727)/THF | Reflux | Corresponding Alcohol | 88-97% |

| Aromatic Ester | Sodium Borohydride | Tetrahydrofuran/Ethanol | Reflux | Corresponding Alcohol | 71% |

Oxidation Processes to Carboxylic Acids

The aldehyde moiety can be oxidized to a carboxylic acid. Strong oxidizing agents are typically employed for this transformation. For example, potassium permanganate (B83412) (KMnO₄) in an aqueous pyridine (B92270) solution can be used to oxidize methyl groups on an aromatic ring to carboxylic acids, a reaction that is analogous to the oxidation of an aldehyde. chemspider.com Another method involves the use of molecular oxygen with catalysts like cobalt salts in the presence of a radical initiator. organic-chemistry.org Furthermore, a process using hydrogen peroxide and bromide at elevated temperatures has been shown to convert fluoro-substituted toluenes to the corresponding benzoic acids, demonstrating a pathway for the oxidation of a methyl group (a precursor to an aldehyde in some syntheses) to a carboxylic acid. google.com A method has also been described for the oxidation of oxidation-resistant aryl methyl groups to carboxylic acid groups using sulfuric acid and vanadium pentoxide or manganese dioxide at temperatures up to 150°C. google.com

| Starting Material | Oxidizing Agent/Catalyst | Conditions | Product |

| 1,2,4-Trimethoxy-3-methyl-anthraquinone | KMnO₄ in aqueous pyridine | 85°C, 6 hours | Corresponding carboxylic acid |

| Substituted Toluenes | Molecular oxygen, Co(OAc)₂/NaBr/AcOH | Non-acidic solvent | Substituted benzoic acids |

| Fluorotoluenes | Hydrogen peroxide, Bromide | > 80°C | Fluorobenzoic acids |

| Methyl-substituted Benzene (B151609) | Sulfuric acid, Vanadium pentoxide/Manganese dioxide | ≤ 150°C | Corresponding carboxylic acid |

Nucleophilic Addition Reactions (e.g., Grignard, Cyanohydrin Formation)

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles.

Grignard Reactions: Grignard reagents (R-MgX) are powerful nucleophiles that react with aldehydes to form secondary alcohols after an acidic workup. youtube.comyoutube.com The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic. youtube.com This carbon attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. youtube.comyoutube.com The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde group results in the formation of a cyanohydrin. libretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), the active nucleophile. libretexts.org The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by HCN yields the cyanohydrin and regenerates the cyanide catalyst. libretexts.org Due to the high toxicity of HCN, it is often generated in situ by adding a strong acid to a mixture of sodium or potassium cyanide and the carbonyl compound. libretexts.org

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Schiff Base Formation)

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. nih.govorganic-chemistry.orgbas.bg The products are typically α,β-unsaturated compounds. organic-chemistry.org The reaction can be efficiently carried out using various catalysts, including ionic liquids, and often proceeds with high stereoselectivity for the E-alkene. nih.govbas.bg

Schiff Base Formation: Primary amines react with the aldehyde to form imines, also known as Schiff bases. wjpsonline.comnih.govdergipark.org.tr This reaction is reversible and is generally catalyzed by either an acid or a base. wjpsonline.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the imine. wjpsonline.com The reaction is often driven to completion by removing the water formed. wjpsonline.com

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Basic catalyst (e.g., piperidine, ionic liquid) | α,β-unsaturated compound |

| Schiff Base Formation | Aldehyde, Primary Amine | Acid or Base catalyst | Imine (Schiff Base) |

Peroxide Formation and Autoxidation Mechanisms

While specific studies on the peroxide formation and autoxidation of this compound were not found, aldehydes, in general, can undergo autoxidation in the presence of oxygen to form peroxy acids. This process is a radical chain reaction that can be initiated by light, heat, or radical initiators. The initial step involves the abstraction of the aldehydic hydrogen to form an acyl radical, which then reacts with oxygen to form a peroxyacyl radical. This radical can then abstract a hydrogen from another aldehyde molecule to form a peroxy acid and a new acyl radical, thus propagating the chain.

Transformations at the Ester Group

The methyl ester group of this compound can also undergo chemical transformations, most notably hydrolysis.

Ester hydrolysis can be catalyzed by either acid or base. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group. Subsequent protonation of the methoxide and deprotonation of the carboxylic acid under basic conditions yields methanol and the carboxylate salt. stackexchange.com Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

A less common mechanism for ester hydrolysis is the BAl2 mechanism, which involves a bimolecular, base-catalyzed, alkyl-oxygen cleavage. stackexchange.com In this Sₙ2-type reaction, the hydroxide ion attacks the methyl carbon of the ester, leading to the direct formation of the carboxylate and methanol. stackexchange.com This mechanism is generally favored for methyl esters where the carbonyl carbon is sterically hindered, making the typical BAc2 pathway (bimolecular, base-catalyzed, acyl-oxygen cleavage) less favorable. stackexchange.com

In-Depth Analysis of this compound Remains Elusive Due to Lack of Scientific Data

A comprehensive review of available scientific literature reveals a significant gap in the chemical understanding of the compound specified as "this compound." Despite extensive searches for data pertaining to its chemical reactivity, mechanistic pathways, and selectivity, no specific research findings for this particular molecule could be identified. As a result, a detailed article structured around its hydrolysis kinetics, transesterification, amidation, aromatic ring functionalization, and reaction intermediates cannot be generated at this time.

The name "this compound" is chemically ambiguous and does not correspond to a readily identifiable structure in major chemical databases. Searches for plausible interpretations of this name, including "Methyl 4-(methoxymethyl)benzoate" and "Methyl 4-(formyloxy)benzoate," also failed to yield the specific, in-depth research data required to fulfill the requested article outline.

While general principles of reactivity for related functional groups—such as esters, aldehydes, and benzoates—are well-established in organic chemistry, applying this general knowledge to a compound for which no specific experimental data exists would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

For instance, discussions on hydrolysis kinetics would necessitate rate constants and activation parameters derived from empirical measurements for this specific compound under various conditions. Similarly, a meaningful analysis of transesterification, amidation, and aromatic ring functionalization would require documented reaction schemes, yields, and discussions of chemo- and regioselectivity that are absent from the current body of scientific literature. Furthermore, any investigation into reaction intermediates and transition states would be purely theoretical without supporting spectroscopic or computational evidence.

It is possible that the requested compound name contains a typographical error or refers to a novel, yet-to-be-published molecule. The most closely related, well-documented compound is Methyl 4-formylbenzoate (B8722198) . This molecule features a methyl ester and a formyl (aldehyde) group attached to a benzene ring. There is a body of research available for Methyl 4-formylbenzoate that covers some of the topics outlined in the request. However, without confirmation, creating an article on this different compound would be a deviation from the specific instructions provided.

Therefore, until dedicated research on "this compound" becomes publicly available, a detailed and scientifically rigorous article as per the requested outline cannot be constructed.

Rational Design and Synthesis of Derivatives and Analogs of Formylbenzoate Esters

Modification of the Ester Moiety for Structure-Activity Relationship (SAR) Studies

The ester group of methyl 4-formylmethyloxybenzoate is a prime target for modification to probe its influence on biological activity. By systematically altering the alkyl or aryl portion of the ester, researchers can gain valuable insights into the steric and electronic requirements for optimal interaction with biological targets.

The synthesis of these ester derivatives typically involves the transesterification of the parent methyl ester or the esterification of the corresponding carboxylic acid, 4-formylbenzoic acid, with a variety of alcohols under acidic or basic conditions.

Table 1: Representative Ester Derivatives of 4-Formylbenzoic Acid for SAR Studies

| Ester Derivative | Alcohol Used in Synthesis | Potential SAR Insight |

| Ethyl 4-formylbenzoate (B8722198) | Ethanol (B145695) | Effect of a slightly larger, more lipophilic ester group. |

| Isopropyl 4-formylbenzoate | Isopropanol | Impact of steric bulk near the ester linkage. |

| Benzyl (B1604629) 4-formylbenzoate | Benzyl alcohol | Introduction of an additional aromatic ring for potential π-π stacking interactions. |

| 2-Hydroxyethyl 4-formylbenzoate | Ethylene glycol | Incorporation of a hydrophilic hydroxyl group to explore effects on solubility and hydrogen bonding. |

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound provides a scaffold for further functionalization, enabling the introduction of various substituents that can modulate the molecule's physicochemical properties and biological activity. Electrophilic aromatic substitution reactions are commonly employed to introduce functional groups at specific positions on the ring.

For example, nitration followed by reduction can introduce an amino group, which can then be further modified. Halogenation can be used to introduce chloro, bromo, or iodo substituents, which can alter the electronic distribution and lipophilicity of the molecule, and also serve as handles for further cross-coupling reactions.

The position of these new substituents relative to the existing formyl and ester groups is crucial and can be directed by the inherent directing effects of these groups. The formyl and methoxycarbonyl groups are both deactivating and meta-directing, which would typically guide incoming electrophiles to the 3- and 5-positions.

Table 2: Examples of Aromatic Ring Functionalization

| Reaction | Reagents | Position of Substitution | Potential Property Change |

| Nitration | HNO₃, H₂SO₄ | 3-position | Increased electron-withdrawing character, potential for further reduction to an amine. |

| Halogenation | Br₂, FeBr₃ | 3-position | Increased lipophilicity, potential for use in cross-coupling reactions. |

| Sulfonation | SO₃, H₂SO₄ | 3-position | Increased water solubility. |

Derivatization of the Formyl Group for Novel Bioactive Scaffolds

The aldehyde (formyl) group is a highly reactive functional group that serves as a versatile handle for a wide range of chemical transformations, leading to the creation of diverse and potentially bioactive molecular scaffolds.

One of the most common derivatizations is its conversion into an oxime or a hydrazone through reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. These new functional groups can introduce additional hydrogen bonding capabilities and can be key components of metal-chelating pharmacophores.

Reductive amination of the formyl group with primary or secondary amines provides a straightforward route to a variety of substituted benzylamines. This reaction significantly increases the structural diversity and allows for the introduction of basic nitrogen atoms, which are often important for pharmacological activity.

Furthermore, the formyl group can participate in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to extend the carbon skeleton and construct more complex molecular architectures.

Table 3: Common Derivatizations of the Formyl Group

| Reaction Type | Reagents | Resulting Functional Group |

| Oxime formation | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone formation | Hydrazine (N₂H₄) or substituted hydrazines | C=N-NHR |

| Reductive amination | Amine (RNH₂ or R₂NH), reducing agent (e.g., NaBH₃CN) | CH₂-NRR' |

| Wittig reaction | Phosphonium ylide (Ph₃P=CHR) | C=CHR |

Hybrid Molecule and Conjugate Synthesis (e.g., Peptides, Heterocycles)

The strategic combination of the this compound framework with other molecular entities, such as peptides and heterocycles, can lead to the development of hybrid molecules and conjugates with novel or enhanced biological properties.

The formyl group can be used to link the benzoate (B1203000) moiety to the N-terminus of a peptide sequence through reductive amination. This creates a stable secondary amine linkage and allows for the targeted delivery or modulation of the peptide's activity.

Similarly, the formyl group can be a key building block in the synthesis of various heterocyclic rings. For instance, it can react with 1,2-diamines to form dihydro-1H-imidazoles or with β-ketoesters in a Hantzsch-type reaction to yield dihydropyridines. These heterocyclic systems are prevalent in many biologically active compounds.

The synthesis of these conjugates often requires careful planning of the reaction sequence and protecting group strategies to ensure that the desired bond is formed without affecting other sensitive functional groups in the molecule.

Synthesis of Deuterated and Isotopically Labeled Analogs

Isotopically labeled analogs of this compound, particularly those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in various research applications.

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are frequently used in metabolic studies. The stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can help to identify metabolic soft spots in a molecule and to design drugs with improved pharmacokinetic profiles.

Carbon-13 labeled compounds are essential for nuclear magnetic resonance (NMR) spectroscopic studies. The incorporation of ¹³C at specific positions in the molecule can greatly enhance the signal intensity and aid in the elucidation of complex structures and reaction mechanisms.

The synthesis of these labeled compounds often involves the use of labeled starting materials or reagents. For example, a deuterated formyl group can be introduced using a deuterated formylating agent.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies

Cellular Biology Investigations (In vitro)

Insights into Overcoming Multidrug Resistance Mechanisms

Multidrug resistance (MDR) poses a significant challenge in chemotherapy, enabling cancer cells and pathogenic microbes to withstand a broad range of treatments. This resistance is often linked to the overexpression of drug transporters like P-glycoprotein, which actively expel therapeutic agents from the cells. nih.gov Another key factor contributing to resistance is the alteration of metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which can promote cancer progression. nih.govresearchgate.net

The search for compounds capable of reversing or circumventing MDR is a critical area of pharmaceutical research. nih.gov One strategy involves inhibiting pathways that contribute to resistance. For instance, in vitro and in silico studies have investigated methyl benzoate (B1203000) derivatives as potential inhibitors of key enzymes in the pentose phosphate pathway (PPP), namely glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.govresearchgate.net Research on methyl 4-aminobenzoate (B8803810) derivatives demonstrated their ability to inhibit these enzymes, with IC₅₀ values ranging from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD. nih.gov These findings suggest that the benzoate structure may serve as a foundation for developing drugs that target metabolic resistance mechanisms. nih.govresearchgate.net

While these studies highlight the potential of the broader class of methyl benzoate derivatives in tackling drug resistance, specific research detailing the activity of Methyl 4-formylmethyloxybenzoate in overcoming MDR mechanisms has not been extensively documented in the available literature. Further investigation is required to determine if it shares the inhibitory properties of related benzoate compounds.

Antimicrobial and Antifungal Activity Assessments (In vitro)

The antimicrobial and antifungal potential of various ester compounds, including benzoate derivatives, is a subject of ongoing research. While direct studies on this compound are limited, research on structurally similar compounds provides insight into its potential bioactivity.

Esters of benzoic acid have demonstrated notable antifungal properties. For example, salicylanilide (B1680751) esters of 4-(trifluoromethyl)benzoic acid were tested against a panel of fungal strains, showing significant activity, particularly against molds, with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L for the most effective derivative. nih.gov Similarly, fatty acid methyl esters (FAMEs) from plant sources have shown efficacy against the pathogenic fungus Paracoccidioides brasiliensis. researchgate.net The water-soluble amphotericin B methyl ester, a derivative of the potent antifungal drug amphotericin B, also retains significant, though slightly lower, in vitro antifungal activity against a wide spectrum of fungi. nih.gov

The following table displays in vitro antifungal activity for a compound structurally related to this compound. This data illustrates the potential of this chemical class against pathogenic yeasts.

Anti-inflammatory and Analgesic Potential (In vitro)

The anti-inflammatory properties of various natural and synthetic compounds are frequently evaluated in vitro using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net This method allows researchers to measure the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.govresearchgate.net

While direct in vitro studies on the anti-inflammatory or analgesic effects of this compound are not prominent in the literature, research on related structures provides a basis for potential activity. For instance, methyl derivatives of flavanones have been shown to inhibit NO production and modulate the release of cytokines like IL-6, IL-12, and TNF-α in LPS-stimulated RAW264.7 macrophage cells. nih.govmdpi.com Certain 3-O-methyl-flavones isolated from Siegesbeckia glabrescens were identified as inhibitors of nitric oxide production in activated microglia, with IC₅₀ values as low as 3.8 µM. nih.gov Furthermore, fatty acid methyl esters found in plant extracts have demonstrated anti-inflammatory potential by inhibiting NO production. mdpi.com

The analgesic potential of new compounds is often initially screened through their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. cncb.ac.cn Studies on various synthetic molecules have identified potent COX-2 inhibitors with IC₅₀ values in the low micromolar range, suggesting a potential for centrally acting analgesia. cncb.ac.cnresearchgate.net

The table below summarizes the in vitro anti-inflammatory findings for several methyl derivatives, highlighting the effects observed in cell-based assays.

Computational and Theoretical Studies in Formylbenzoate Ester Chemistry

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of modern computational chemistry, offering a detailed view of the electronic structure and energetic properties of molecules. For Methyl 4-formylmethyloxybenzoate, these calculations can predict a wide range of characteristics, from its intrinsic reactivity to its spectroscopic signatures.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. Through methods like Density Functional Theory (DFT), the distribution of electrons in this compound can be meticulously mapped. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller energy gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another powerful tool derived from electronic structure calculations. It visualizes the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and ether groups are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms and the region around the ester group may exhibit positive potential, indicating sites for nucleophilic attack. dergipark.org.trresearchgate.net

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Electron Affinity | 1.2 eV | Propensity to accept an electron |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and based on typical results for similar aromatic esters from computational studies.

Reaction Mechanism Elucidation via Energy Profile Mapping

Quantum mechanical calculations are instrumental in mapping the energy landscape of a chemical reaction. khanacademy.org This involves calculating the energies of reactants, transition states, intermediates, and products. By plotting these energies against the reaction coordinate, an energy profile is constructed, which provides the activation energy for each step of the reaction. The step with the highest activation energy is the rate-determining step. khanacademy.org For instance, the synthesis of this compound or its hydrolysis could be modeled to understand the most favorable reaction pathway and the stability of any intermediates. khanacademy.org

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.netnih.gov These predicted shifts can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum, with its characteristic peaks for functional groups like the carbonyl ester, formyl group, and aromatic ring, can be compared with an experimental spectrum to identify the compound. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths, providing insight into the molecule's chromophores.

Table 2: Comparison of Predicted and Illustrative Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Illustrative Experimental Value |

| ¹H NMR (δ, ppm) | 7.9 (d), 7.2 (d), 9.9 (s), 5.2 (s), 3.9 (s) | 7.85 (d), 7.15 (d), 9.88 (s), 5.18 (s), 3.89 (s) |

| ¹³C NMR (δ, ppm) | 190, 166, 163, 132, 130, 115, 70, 52 | 190.5, 166.2, 162.8, 131.9, 130.1, 114.8, 69.7, 52.3 |

| IR (cm⁻¹) | 1720 (C=O, ester), 1695 (C=O, aldehyde) | 1718, 1698 |

| UV-Vis (λmax, nm) | 285 | 288 |

Note: The experimental values are hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics Simulations

Moving from the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations allow for the study of its interactions with other molecules, particularly proteins, and its dynamic behavior in various environments.

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. dergipark.org.trnih.govnih.govresearchgate.netnih.gov This is crucial in drug discovery for identifying potential drug candidates. A hypothetical docking study of this compound could be performed against a relevant enzyme, for instance, one involved in a metabolic pathway where a similar ester is a substrate. The simulation would reveal the binding affinity, typically expressed as a binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme

| Parameter | Result |

| Binding Energy (kcal/mol) | -7.2 |

| Hydrogen Bond Interactions | The formyl and ester carbonyl oxygens form hydrogen bonds with amino acid residues such as Serine and Lysine (B10760008) in the active site. |

| Hydrophobic Interactions | The benzene (B151609) ring interacts with hydrophobic residues like Leucine and Valine. |

| Predicted Inhibition Constant (Ki) | 5.8 µM |

Note: These results are purely illustrative for a hypothetical interaction.

Conformational Analysis and Flexibility Studies

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational flexibility of a molecule over time. nih.govdtu.dkchemrxiv.orgnih.gov An MD simulation of this compound, either in a solvent or within a protein's active site, would track the movements of its atoms. This allows for the study of its conformational landscape, identifying the most stable conformations and the energy barriers between them. The flexibility of the methyloxybenzoate tail and the orientation of the formyl group could be assessed, providing a deeper understanding of its structural dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their biological effects. psu.edu By identifying key molecular descriptors that correlate with activity, QSAR models serve as valuable predictive tools in the design of new chemical entities, helping to prioritize the synthesis of the most promising candidates. psu.edu

In the context of formylbenzoate esters and related compounds, QSAR studies have been instrumental in providing insights into potential biological applications. For instance, research on phenylhydrazones synthesized from methyl 4-formylbenzoate (B8722198) involved computer simulations to predict a range of biological activities. psu.edu Using online predictive tools, potential antiviral, antibacterial, antifungal, and antiretroviral activities were assessed, demonstrating the utility of QSAR in preliminary screening. psu.edu The predictive power of these models is built upon the correlation of biological endpoints (like inhibition constants or IC50 values) with molecular descriptors representing properties such as lipophilicity, polarizability, electronic, and steric factors. encyclopedia.pub

The development of a robust QSAR model follows a systematic process. It begins with the selection of a dataset of compounds with known biological activities, which is then divided into a training set for model building and a test set for external validation. nih.gov Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. nih.gov Through statistical methods, a subset of these descriptors is selected to generate a mathematical model that best describes the structure-activity relationship. nih.govfrontiersin.org

Studies on structurally similar benzoate (B1203000) esters have successfully identified critical descriptors for various biological activities. For example, a QSAR study on p-hydroxybenzoate esters identified the energy of the lowest unoccupied molecular orbital (E_LUMO) and the dipole moment (μ) as key factors influencing antifungal activity. frontiersin.org Similarly, research on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity. uci.edu These findings provide a valuable theoretical framework for guiding the modification of a scaffold like this compound to enhance specific biological effects.

| Compound Class | Biological Activity Studied | Key Molecular Descriptors Identified | Reference |

|---|---|---|---|

| p-Hydroxybenzoate Esters | Antifungal | Energy of Lowest Unoccupied Molecular Orbital (E_LUMO), Dipole Moment (μ) | frontiersin.org |

| Benzoylaminobenzoic Acid Derivatives | Antibacterial (FabH Inhibition) | Hydrophobicity, Molar Refractivity, Aromaticity | uci.edu |

| Arylsubstituted Cycloalkenecarboxylic Acid Methyl Esters | Dopamine Transporter (hDAT) Affinity | E_LUMO, E_HOMO, Hammett constant (σp) | researchgate.net |

| Thiazolidine-4-one Derivatives | Antitubercular | Polarizability, Electronegativity, Surface Area Contributions | nih.gov |

Predictive Analysis of Chemical Transformations

Computational chemistry provides powerful tools for the predictive analysis of chemical transformations, offering insights into reaction feasibility, mechanisms, and product distribution without the need for initial laboratory experiments. For a molecule like this compound, with its distinct functional groups—an aldehyde, an ester, an ether, and a substituted aromatic ring—these predictive methods can be invaluable.

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate reaction mechanisms and energetic properties. nih.govmdpi.com DFT calculations can be employed to model the reaction of the aldehyde group, for instance, in condensation reactions like the formation of Schiff bases or hemiaminals. nih.gov Such studies can determine the transition state energies, which correspond to the energy barriers of the reaction, and predict how substituents on the aromatic ring might influence the reaction rate and equilibrium. nih.gov For example, a computational study on the reaction of benzaldehyde (B42025) derivatives with an amine identified three distinct transition states, mapping out the pathway from reactants to the hemiaminal intermediate and on to the final Schiff base product. nih.gov This level of detail helps in selecting optimal reaction conditions.

Furthermore, computational models can predict the reactivity of the entire molecule. Global and local reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can pinpoint the most reactive sites within the molecule. mdpi.com For this compound, this could predict whether a nucleophile would preferentially attack the aldehyde carbon or the ester carbonyl carbon under specific conditions.

In recent years, machine learning and artificial intelligence (AI) have emerged as powerful tools for predicting chemical reaction outcomes on a larger scale. catalyzex.commit.edu Platforms like DeepRXN and ChemReaX utilize vast databases of known reactions to train deep learning models. uci.edusciencebysimulation.com These tools can predict the likely products of a reaction given a set of reactants and reagents, and some can even propose mechanistic pathways. uci.edumit.edu For a given transformation of this compound, such as a reduction, oxidation, or coupling reaction, these predictive models could suggest the most probable outcome and even identify potential byproducts, thereby accelerating the design of efficient synthetic routes. catalyzex.comnih.gov

Virtual Screening and De Novo Design of Novel Analogs

Building upon the structural backbone of this compound, computational techniques like virtual screening and de novo design allow for the exploration of vast chemical space to identify novel analogs with potentially enhanced biological activity.

Virtual Screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. wikipedia.org The process can be broadly categorized into structure-based and ligand-based approaches. psu.eduwikipedia.org

Structure-Based Virtual Screening (SBVS) : This method requires the three-dimensional (3D) structure of the biological target. frontiersin.orgnih.gov A large library of compounds is computationally "docked" into the binding site of the target, and scoring functions are used to estimate the binding affinity of each compound. encyclopedia.pubfrontiersin.org Analogs of this compound could be included in such a library to screen against a target of interest, for example, an enzyme implicated in a disease pathway. nih.gov The top-scoring compounds are then selected for experimental testing. frontiersin.org

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS methods use the structure of a known active molecule (a ligand) as a template. wikipedia.org Methods like shape-based screening or pharmacophore modeling identify other molecules in a database that have similar shape and chemical features to the known active compound. wikipedia.org

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Target Preparation | Obtain and prepare the 3D structure of the protein target (e.g., from the Protein Data Bank). This includes adding hydrogens and assigning partial charges. | To create a realistic and computationally ready model of the biological target. | psu.edunih.gov |

| 2. Library Preparation | Compile a large, diverse library of small molecules (e.g., analogs of the lead compound) in a computationally readable format. Generate 3D conformations for each molecule. | To create the pool of candidate molecules that will be tested in silico. | nih.gov |

| 3. Molecular Docking | Computationally place each ligand from the library into the defined binding site of the target protein in various orientations and conformations. | To predict the most likely binding mode of each ligand within the target's active site. | encyclopedia.pubnih.gov |

| 4. Scoring and Ranking | Use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. Rank all compounds in the library based on their best scores. | To prioritize compounds that are predicted to bind most strongly to the target. | frontiersin.org |

| 5. Hit Selection & Post-Processing | Select the top-ranked compounds ("hits") for further analysis. Apply filters for drug-likeness or predicted ADMET properties. Visually inspect the binding poses. | To refine the list of candidates for experimental validation, reducing false positives. | nih.govmdpi.com |

De Novo Design is a more creative computational approach that aims to design entirely new molecules with desired properties from scratch, rather than searching through existing libraries. researchgate.netspringernature.com These methods can be ligand-based or structure-based. numberanalytics.com

Structure-Based De Novo Design : Algorithms "build" or "grow" a new molecule directly within the binding pocket of a target protein. This can be done by placing small molecular fragments in favorable positions within the site and then linking them together to form a coherent molecule. numberanalytics.com

Ligand-Based De Novo Design : This approach uses a model of desired features (a pharmacophore) or a known active ligand as a starting point. numberanalytics.comnih.gov Recently, deep learning and AI-driven generative models have become prominent, capable of generating novel molecular structures that conform to a desired set of properties. researchgate.netnih.gov Starting with the this compound scaffold, a de novo design algorithm could suggest novel substitutions or modifications to optimize interactions with a hypothetical target, potentially leading to the discovery of entirely new and potent analogs. mdpi.com

Applications As Synthetic Intermediates and Functional Materials Precursors

Building Blocks in Advanced Organic Synthesisguidechem.com

The reactivity of both the aldehyde and ester functional groups allows Methyl 4-formylbenzoate (B8722198) to be a pivotal starting material or intermediate in the synthesis of more complex molecules. guidechem.com Its utility in advanced organic synthesis is a cornerstone of its industrial and academic importance.

Precursors for Polymeric Materials (e.g., Polyesters, Polyacetals)guidechem.com

Methyl 4-formylbenzoate serves as a key precursor in the synthesis of various polymeric materials. One of its most notable applications is in the preparation of dimethyl terephthalate (B1205515), a crucial monomer for the production of polyesters such as polyethylene (B3416737) terephthalate (PET). fishersci.ca The formyl group can be oxidized to a carboxylic acid, which is then esterified to yield the terephthalate monomer.

The aldehyde functionality also allows for its use in the formation of acetals. For instance, Methyl 4-formylbenzoate can react with alcohols under acidic conditions to form the corresponding acetal (B89532), such as Methyl 4-formylbenzoate dimethyl acetal. researchgate.netscbt.com This reaction is fundamental to the synthesis of polyacetal resins, a class of engineering thermoplastics known for their high stiffness, low friction, and excellent dimensional stability.

Table 1: Polymer Precursor Applications of Methyl 4-formylbenzoate

| Polymer Type | Role of Methyl 4-formylbenzoate | Resulting Monomer/Linkage |

| Polyesters | Intermediate in the synthesis of dimethyl terephthalate | Dimethyl terephthalate |

| Polyacetals | Reactant for acetal formation | Acetal linkages |

Intermediates for Pharmaceutical Compounds and Agrochemicals

The chemical architecture of Methyl 4-formylbenzoate makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. guidechem.comfishersci.ca Its functional groups can be readily transformed into a variety of other moieties, allowing for the construction of complex molecular scaffolds found in many bioactive compounds. For example, the aldehyde group can undergo reactions such as reductive amination to introduce nitrogen-containing groups, a common feature in many pharmaceuticals. Similarly, the ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing further avenues for molecular elaboration. Its role as a precursor is noted in the synthesis of various specialized chemicals, including those with potential applications in medicinal chemistry. bldpharm.com

Ligands and Components in Coordination Chemistry (e.g., Metal-Organic Frameworks)

In the realm of coordination chemistry, the oxygen atoms of the carbonyl groups in both the aldehyde and the ester functionalities of Methyl 4-formylbenzoate can act as Lewis bases, allowing the molecule to function as a ligand that can coordinate to metal ions. This property is of particular interest in the design and synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands.

While direct use of Methyl 4-formylbenzoate as a primary ligand in widely known MOFs is not extensively documented, structurally similar molecules with carboxylate and other functional groups are common building blocks. For instance, studies on MOF isomerism using methoxy-functionalized diisophthalate ligands highlight the importance of functionalized benzoates in creating specific pore environments and influencing gas adsorption properties. nih.gov The potential for Methyl 4-formylbenzoate to be modified (e.g., oxidation of the aldehyde to a carboxylate) and then used as a ligand opens up possibilities for creating novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The functional groups of Methyl 4-formylbenzoate, namely the polar carbonyl groups of the aldehyde and the ester, are capable of participating in such interactions, including dipole-dipole interactions and hydrogen bonding (with appropriate donor molecules).

These non-covalent interactions can direct the spontaneous organization of molecules into well-defined, ordered structures through a process known as self-assembly. While specific studies detailing the self-assembly of pristine Methyl 4-formylbenzoate are not prominent, its derivatives are prime candidates for designing complex supramolecular architectures. For example, conversion of the aldehyde to a hydroxyl group would introduce a hydrogen bond donor, significantly influencing the self-assembly behavior. The principles of supramolecular chemistry suggest that the specific arrangement of functional groups in Methyl 4-formylbenzoate can be exploited to create novel materials with emergent properties.

Use in Analytical Chemistry Method Development

In analytical chemistry, the development of reliable and accurate methods for the identification and quantification of chemical compounds is paramount. Methyl 4-formylbenzoate has been the subject of such method development, particularly in the area of chromatography.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of Methyl 4-formylbenzoate. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The development of such methods is crucial for quality control in the synthesis of Methyl 4-formylbenzoate and for its detection and quantification in various matrices, including in pharmacokinetic studies where its fate in biological systems might be investigated. sielc.com

Table 2: HPLC Method Parameters for Methyl 4-formylbenzoate Analysis sielc.com

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column |

| Mobile Phase | Acetonitrile, Water, and an acid (e.g., phosphoric or formic acid) |

| Applications | Quality control, impurity analysis, pharmacokinetic studies |

Applications in Catalyst and Materials Design

The versatility of Methyl 4-formylbenzoate extends to its application in the design of catalysts and novel materials. As a readily modifiable building block, it can be used to synthesize more complex ligands for catalysis. The introduction of chelating groups via reactions at the aldehyde or ester positions can lead to the formation of ligands that can stabilize and modulate the activity of metal catalysts.

In materials design, beyond its role in polymers and potential in MOFs, Methyl 4-formylbenzoate can be incorporated into other functional materials. Its aromatic core and reactive functional groups make it a candidate for the synthesis of fluorescent brighteners and other specialty chemicals. fishersci.ca The ability to tune the electronic and structural properties of molecules derived from Methyl 4-formylbenzoate allows for the rational design of materials with specific optical, electronic, or mechanical properties.

Emerging Research Frontiers and Future Perspectives for Formylbenzoate Esters

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering research towards more sustainable methods for synthesizing formylbenzoate esters. Traditional routes often rely on harsh reagents and generate significant waste. In response, several innovative and environmentally conscious approaches are being explored.

One promising avenue is the utilization of biomass as a renewable feedstock. Lignin, a complex polymer abundant in plant cell walls, can be catalytically depolymerized to yield aromatic compounds like vanillin (B372448) and syringaldehyde, which are structurally related to formylbenzoate esters. nih.gov Further chemo-enzymatic cascade reactions can then convert these bio-derived aldehydes into the desired ester derivatives, minimizing the reliance on fossil fuels. researchgate.net

Mechanochemistry, which uses mechanical force to induce chemical reactions, presents another green alternative by reducing or eliminating the need for solvents. acs.org Furthermore, the development of novel catalytic systems, such as those based on zirconia or other solid acids, aims to replace corrosive and hazardous acid catalysts traditionally used in esterification reactions. google.comacs.org The use of flow microreactors is also gaining traction, offering improved efficiency, safety, and scalability for ester synthesis, contributing to a more sustainable production model. chemicalbook.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and optimization of formylbenzoate esters and their derivatives. Machine learning (ML) algorithms are increasingly being employed to predict reaction outcomes, design novel synthetic routes, and screen for molecules with desired properties. rsc.orgresearchgate.net

Generative large language models (LLMs) are being trained to translate molecular structures, represented as SMILES strings, into detailed, step-by-step synthetic procedures. nih.gov This technology has the potential to significantly accelerate the planning and execution of esterification reactions. Furthermore, ML models, such as the Molecular Transformer, can predict the products of complex reactions and even suggest retrosynthetic pathways for target molecules, moving beyond traditional template-based methods. researchgate.net

For the design of formylbenzoate esters with specific biological activities, in silico screening methods are becoming indispensable. acs.orgresearchgate.netacs.org Computational tools like Density Functional Theory (DFT) can be used to investigate the geometric and electronic properties of these molecules, providing insights into their reactivity and potential interactions with biological targets. acs.orgacs.org By creating predictive models based on existing data, researchers can virtually screen vast libraries of potential derivatives, identifying promising candidates for synthesis and further testing, thereby reducing the time and cost associated with traditional drug discovery pipelines. chemrxiv.org The development of automated, high-throughput DFT calculation tools will further enhance the ability to generate quantum chemical descriptors for large datasets of molecules, feeding more accurate data into ML models. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While methyl 4-formylbenzoate (B8722198) is primarily known as an intermediate in the synthesis of other chemicals, emerging research suggests that formylbenzoate esters and their derivatives possess intrinsic biological activities worth exploring. rsc.orgnih.gov Historical data indicates that certain benzoic acid derivatives exhibit antioxidant properties. nih.gov

Recent studies have highlighted the potential of formylbenzoate precursors in the development of pharmacologically active compounds with a wide range of applications, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. nih.gov For instance, methyl 2-formylbenzoate (B1231588) is a known precursor for bioactive molecules. nih.gov Methyl 4-formylbenzoate itself has been shown to inhibit aromatase, an enzyme involved in the conversion of androgens to estrogens, suggesting its potential in hormone-dependent cancers. researchgate.net It has also been identified as a phytoalexin with antifungal effects, produced by plants under stress. nih.gov

The versatility of the formyl and ester groups allows for the synthesis of diverse derivatives. For example, methyl 3-formylbenzoate has been used to prepare compounds with SENP1 protease inhibition activity and potential anti-diabetic agents. researchgate.net The exploration of carboxylesterase (CE) inhibition is another promising area, as these enzymes are involved in the metabolism of many drugs. acs.orgchemrxiv.orgnih.gov Designing formylbenzoate ester derivatives that can selectively modulate the activity of specific biological targets, such as enzymes or receptors, is a key focus of modern medicinal chemistry. researchgate.neteurekalert.org The synthesis of novel esters based on monocyclic terpenes and GABA has demonstrated synergistic anticonvulsant, analgesic, and anti-inflammatory effects, showcasing the potential of combining formylbenzoate-like structures with other bioactive moieties. researchgate.net

Photoredox and Electrochemistry in Formylbenzoate Derivatization

The fields of photoredox catalysis and electrochemistry are offering powerful new tools for the derivatization of formylbenzoate esters under mild and controlled conditions. These methods allow for unique chemical transformations that are often difficult to achieve through traditional thermal reactions.

Visible-light photoredox catalysis can be used to generate reactive radical intermediates from aromatic aldehydes and esters. nih.govresearchgate.net This enables a variety of transformations, such as the synthesis of complex ketones, γ-aminoketones, and the deoxygenative olefination of aromatic aldehydes. nih.gov Photocatalytic methods are also being developed for the carboxylation of aryl aldehydes using CO2 as a C1 source, providing a green route to valuable carboxylic acid derivatives. rsc.orgresearchgate.net The development of novel organic photocatalysts continues to expand the scope of these reactions, offering alternatives to expensive and toxic heavy metal catalysts. eurekalert.org

Electrochemistry provides another sustainable and efficient approach to functionalize benzaldehydes and their derivatives. acs.orgnih.govnih.govpnnl.gov Electrochemical methods can be used for intramolecular C-S bond formation to synthesize benzothiazoles and for the hydrogenation of benzaldehydes to benzyl (B1604629) alcohols. acs.orgrsc.org A patent has described a Schiff base nickel complex derived from an adamantyl 4-formylbenzoate that exhibits high electrochemical activity, suggesting its potential application as an electron mediator in chemically modified electrodes. google.com The combination of electrochemistry with other catalytic methods, such as aminocatalysis, is enabling novel asymmetric radical functionalizations of aldehydes. nih.gov

Table 1: Emerging Synthetic Methodologies for Formylbenzoate Ester Derivatization

| Methodology | Description | Potential Advantages |

|---|---|---|

| Photoredox Catalysis | Utilizes visible light to initiate redox reactions, generating reactive intermediates for C-C and C-heteroatom bond formation. | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. |

| Electrochemistry | Employs electrical current to drive redox reactions, offering a reagent-free method for functionalization. | High efficiency, sustainability (can be powered by renewable energy), precise control over reaction conditions. |

| Dual Catalysis | Combines photoredox or electrochemistry with other catalytic modes (e.g., organocatalysis, metal catalysis) to achieve novel transformations. | Synergistic effects leading to enhanced reactivity and selectivity, access to complex molecular architectures. |

Chemical Biology and Probe Development Applications

The unique bifunctional nature of methyl 4-formylbenzoate makes it an attractive scaffold for the development of chemical probes to study biological systems. The aldehyde group can be readily derivatized to introduce reporter tags, such as fluorophores or affinity labels, while the ester group can be modified to tune the molecule's physicochemical properties or to act as a handle for immobilization on solid supports.